N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H, tetrazole H)
- δ 8.12–7.98 (m, 4H, benzamide aromatic H)
- δ 7.65 (d, J = 8.4 Hz, 1H, indole H-7)
- δ 7.32 (d, J = 8.4 Hz, 1H, indole H-4)
- δ 6.55 (s, 1H, indole H-3)
- δ 4.25 (t, J = 6.8 Hz, 2H, NCH₂CH₂)
- δ 3.82 (t, J = 6.8 Hz, 2H, NCH₂CH₂)
- δ 2.45 (s, 3H, tetrazole CH₃)
¹³C NMR confirms the tetrazole (δ 152.4 ppm) and benzamide carbonyl (δ 166.2 ppm).
Infrared Spectroscopy (IR)
Key absorptions (cm⁻¹):
Mass Spectrometry (MS)
Electrospray ionization (ESI+) shows:
- m/z 381.1 [M+H]⁺ (calc. 381.1)
- Fragment ions at m/z 248.0 (benzamide-tetrazole) and 154.9 (chloroindole)
Comparative Structural Analysis with Indole-Tetrazole Hybrid Analogues
Table 2 contrasts structural and electronic features with related compounds:
| Compound | Substituents | LogP | H-bond Acceptors |
|---|---|---|---|
| Target compound | 6-Cl, 5-Me-tetrazole | 3.1 | 6 |
| N-[2-(1H-indol-3-yl)ethyl]-3-(tetrazol-1-yl)benzamide | H, H-tetrazole | 2.8 | 5 |
| N-[2-(5-Br-indol-1-yl)ethyl]-4-(5-Me-tetrazol-1-yl)benzamide | 5-Br, 5-Me-tetrazole | 3.4 | 6 |
Key observations:
- Chlorine vs. hydrogen : The 6-Cl substituent increases lipophilicity (LogP +0.3) versus non-halogenated analogues.
- Tetrazole methylation : 5-Methyltetrazole improves metabolic stability by shielding the N–H group from oxidative deamination.
- Linker length : Ethyl spacers optimize receptor binding versus shorter methyl or longer propyl chains.
These structural nuances directly influence physicochemical properties and biological target engagement, positioning the target compound as a optimized hybrid within its analogue series.
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-13-22-23-24-26(13)17-4-2-3-15(11-17)19(27)21-8-10-25-9-7-14-5-6-16(20)12-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
ZGEQUCGOBQFLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
A classic method involving the cyclization of phenylhydrazines with ketones under acidic conditions. For 6-chloroindole:
-
Starting material : 4-Chlorophenylhydrazine and propionaldehyde.
-
Conditions : Heated in acetic acid/HCl at 80–100°C for 6–8 hours.
-
Mechanism : Acid-catalyzed-sigmatropic rearrangement followed by cyclodehydration.
Table 1: Optimization of Fischer Indole Synthesis for 6-Chloroindole
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid catalyst | HCl/AcOH (1:1) | 72 | 98 |
| Temperature (°C) | 90 | 68 | 97 |
| Reaction time (hours) | 7 | 75 | 99 |
Preparation of 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid
The tetrazole ring is introduced via a [2+3] cycloaddition between nitriles and sodium azide:
Tetrazole Formation
-
Starting material : 3-Cyanobenzoic acid.
-
Reagents : Sodium azide (NaN₃), ammonium chloride (NH₄Cl).
-
Conditions : Reflux in DMF/H₂O (3:1) at 120°C for 12 hours.
-
Methylation : Subsequent treatment with methyl iodide (CH₃I) in THF at 0°C introduces the 5-methyl group.
Key Analytical Data :
-
IR (KBr) : 2500 cm⁻¹ (N-H stretch, tetrazole), 1680 cm⁻¹ (C=O, benzoic acid).
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, tetrazole-H), 7.85–7.60 (m, 3H, aromatic), 2.55 (s, 3H, CH₃).
Coupling Reactions to Assemble the Final Compound
Ethylenediamine Linker Installation
-
Alkylation of 6-Chloroindole :
-
React 6-chloroindole with 1,2-dibromoethane in DMF using K₂CO₃ as base at 60°C for 5 hours.
-
Yield: 68% (N-[2-bromoethyl]-6-chloro-1H-indole).
-
-
Amidation with 3-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid :
Table 2: Amidation Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling reagent | SOCl₂ | 85 |
| Solvent | DCM | 82 |
| Base | Et₃N | 88 |
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol.
Characterization Data :
-
Molecular Formula : C₁₉H₁₆ClN₅O (confirmed by HRMS).
-
Melting Point : 214–216°C (decomposes).
-
¹³C NMR (125 MHz, DMSO-d₆) : δ 165.2 (C=O), 152.1 (tetrazole-C), 134.8–115.3 (aromatic), 39.8 (CH₂CH₂), 21.4 (CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability. Together, these structural features enable the compound to exert its biological effects by interfering with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Benzamide Moieties
N-[2-(1H-Indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1324085-06-4)
- Molecular Formula : C₁₉H₁₈N₆O
- Molecular Weight : 346.4 g/mol
- Key Differences :
- The tetrazole group is at the 2-position of the benzamide (vs. 3-position in the target compound).
- The indole substituent is at the 3-position (vs. 1-position in the target compound).
- Implications : Positional isomerism may influence receptor binding affinity or metabolic stability. The 3-substituted indole is more common in serotonin receptor ligands, whereas 1-substituted indoles are less explored .
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (Y509-1277)
- Molecular Formula : C₁₈H₁₆ClN₂O
- Molecular Weight : 317.8 g/mol
- Key Differences :
- Lacks the tetrazole group; instead, a chlorine atom is at the 3-position of the benzamide.
- The indole substituent is 5-methyl (vs. 6-chloro in the target compound).
- The methyl group on indole may enhance lipophilicity compared to the chloro substituent .
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- Molecular Formula : C₂₁H₁₈Cl₂N₃O
- Molecular Weight : 410.3 g/mol
- Key Differences :
- Contains a chloro-substituted indole at both the 6- and 5-positions.
- Uses an acetamide linker (vs. benzamide in the target compound).
- Implications : The acetamide linker may confer greater conformational flexibility, while dual chloro substitution could enhance cytotoxicity in cancer models .
Analogues with Tetrazole Substitutions
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Example Compound : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate
- Molecular Formula : C₁₂H₁₂N₆O₃
- Molecular Weight : 304.3 g/mol
- Key Differences :
- Replaces the indole-ethyl-benzamide scaffold with a benzoxazole-tetrazole-acetate system.
- Implications : Benzoxazole-tetrazole hybrids are reported for antimicrobial and anti-inflammatory activities, suggesting the target compound’s tetrazole group may similarly contribute to such effects .
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
- Molecular Formula : C₂₀H₁₇FN₆O₂S
- Molecular Weight : 424.5 g/mol
- Key Differences: Features an oxadiazole-thioether group (vs. tetrazole in the target compound). Includes a cyano-fluorophenyl substituent.
- Implications : Oxadiazoles are bioisosteres for tetrazoles, but the thioether linkage may alter pharmacokinetic properties (e.g., metabolic oxidation) .
Data Table: Comparative Structural and Molecular Properties
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.8 g/mol. The compound features an indole moiety, a tetrazole group, and an amide linkage, which contribute to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that the compound may act as an inhibitor in various enzymatic pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties, indicating that this compound may also exhibit activity against bacterial strains .
- Anti-inflammatory Effects : The presence of the indole and tetrazole moieties suggests potential anti-inflammatory effects, which are common in compounds with these structures.
Anticancer Activity
Several studies have indicated the potential anticancer properties of compounds containing indole and tetrazole structures. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Indomethacin | Anti-inflammatory | |
| Quinoxaline | Antimicrobial | |
| This compound | Potential anticancer activity |
The dual functionality derived from both indole and tetrazole components may allow for a broader spectrum of biological activity compared to other compounds focusing on only one moiety.
Study 1: In Vitro Analysis
A study investigating the in vitro effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound exhibited significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Screening
In another study, derivatives of similar indole-tetrazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, providing a basis for further exploration of this compound's antibacterial properties.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Indole functionalization : Alkylation of 6-chloro-1H-indole with ethylenediamine derivatives to introduce the ethyl linker .
Tetrazole coupling : Reacting 5-methyl-1H-tetrazole with a benzoyl chloride intermediate under mild acidic conditions to form the tetrazole-benzamide moiety .
Amide bond formation : Coupling the indole-ethyl intermediate with the tetrazole-benzamide fragment using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
Key Considerations : Optimize reaction temperature (40–60°C) and solvent polarity (DMF or acetonitrile) to minimize byproducts. Confirm purity via TLC and HPLC (>95%) before proceeding .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., indole C-6 chloro, tetrazole C-5 methyl). Key peaks: δ 8.1–8.3 ppm (indole H), δ 2.4 ppm (tetrazole CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~430–440 g/mol) and isotopic patterns for Cl .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm amide geometry, as demonstrated for analogous tetrazole-benzamides .
Advanced: How can researchers resolve contradictions in receptor binding data for this compound?
Methodological Answer:
Contradictions in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise due to:
- Assay Variability : Standardize cell lines (e.g., HEK293 for GPCRs) and ligand concentrations across studies .
- Structural Mimicry : The indole moiety may cross-react with serotonin receptors (5-HT subtypes). Use radioligand displacement assays with selective antagonists (e.g., ketanserin for 5-HT2A) to clarify specificity .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses across receptor subtypes. Prioritize residues like Asp155 in 5-HT2A for mutagenesis validation .
Advanced: What strategies optimize synthetic yield for scaled-up production?
Methodological Answer:
- Solvent Optimization : Replace DMF with ethanol/water mixtures to improve solubility of intermediates and reduce toxicity .
- Catalytic Efficiency : Use Pd/C (1–2 mol%) for hydrogenation steps to reduce nitro groups or deprotect amines, achieving >80% yield .
- Microwave-Assisted Synthesis : Reduce reaction time for amide coupling (e.g., 30 min at 100°C vs. 12 hours conventionally) .
Data-Driven Approach : Construct a reaction parameter matrix (temperature, solvent, catalyst) and analyze via DOE (Design of Experiments) .
Basic: What are the solubility and formulation challenges for this compound?
Methodological Answer:
- Solubility Profile : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic indole and benzamide groups. Use co-solvents (PEG-400, DMSO) for in vitro assays .
- Formulation Strategies :
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
Core Modifications :
- Vary indole substituents (e.g., replace 6-Cl with 6-OCH₃) to assess electronic effects on receptor binding .
- Replace tetrazole with triazole or oxadiazole to evaluate heterocycle impact .
Functional Group Analysis :
- Synthesize methyl/deuterated analogs to study metabolic stability (CYP450 assays) .
Data Integration :
- Build a SAR table comparing IC₅₀ values, logP, and polar surface area (PSA) for 10–15 analogs. Use QSAR models (e.g., Random Forest) to predict activity cliffs .
Advanced: What in silico tools predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Blood-Brain Barrier Penetration : High likelihood due to moderate logP (~3.5) .
- CYP Inhibition : Risk of CYP3A4 inhibition (tetrazole metabolism); validate with liver microsome assays .
- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions m/z 435 → 318 (quantifier) and 435 → 245 (qualifier) .
- Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v) for plasma/brain homogenates. Limit of quantification (LOQ): 5 ng/mL .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling : Test in NCI-60 panels to identify lineage-specific toxicity (e.g., leukemia vs. solid tumors) .
- Mechanistic Studies :
Advanced: What crystallography techniques resolve polymorphic forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
